(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
Description
This compound features a bicyclo[3.1.0]hexane core substituted with two fluorine atoms at the 2,2-positions and a primary methanamine group (-CH₂NH₂) at the 6-position, with a hydrochloride counterion.
Properties
IUPAC Name |
(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLMRJYVCURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox-Catalyzed [3 + 2] Annulation
A prominent route involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions. This method leverages visible-light irradiation to generate radical intermediates, enabling the formation of the bicyclo[3.1.0]hexane core with high diastereoselectivity. For example, cyclopropene derivatives functionalized with electron-withdrawing groups react with N-protected aminocyclopropanes in the presence of Ru(bpy)₃²⁺ as a photocatalyst, yielding the bicyclic amine intermediate. Subsequent hydrofluorination introduces the 2,2-difluoro motif, followed by hydrochloride salt formation.
Key Reaction Parameters
- Catalyst : Ru(bpy)₃Cl₂ (2 mol%)
- Solvent : Acetonitrile/water (9:1)
- Light Source : 450 nm LEDs
- Yield : 60–75% (two steps)
Photochemical [2π + 2σ] Cycloaddition
Recent advances employ gem-difluorodienes and bicyclo[1.1.0]butanes in a [2π + 2σ] cycloaddition initiated by single-electron oxidation. Irradiation with UV light (365 nm) in the presence of an oxidant such as ceric ammonium nitrate (CAN) activates the difluorodiene, forming a radical cation that reacts with the strained bicyclobutane. This method constructs the bicyclo[3.1.0]hexane skeleton while simultaneously introducing fluorine atoms. Computational studies confirm the role of the difluorodiene’s conjugated π system in stabilizing radical intermediates.
Multi-Step Organic Synthesis
Protection/Deprotection Strategy
A patent-derived approach outlines a five-step sequence starting from a bicyclo[3.1.0]hexane precursor:
- Boc Protection : Treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine yields the N-Boc-protected amine.
- Silylation : Reaction with trimethylchlorosilane (TMSCl) and lithium hexamethyldisilazide (LHMDS) at −78°C installs a trimethylsilyl (TMS) group at the 6-position.
- Oxidation : m-Chloroperoxybenzoic acid (mCPBA) oxidizes the cyclopropane ring to introduce epoxide functionality.
- Fluorination : Hydrogen fluoride-pyridine complex replaces the epoxide oxygen with fluorine atoms, achieving 2,2-difluoro substitution.
- Deprotection and Salt Formation : Sequential removal of TMS and Boc groups under acidic conditions, followed by HCl treatment, affords the hydrochloride salt.
Critical Considerations
- Temperature Control : Silylation and oxidation require strict low-temperature conditions (−78°C to 0°C) to prevent side reactions.
- Purification : Chromatography after each step ensures intermediate purity (>95% by HPLC).
Catalytic Asymmetric Synthesis
Chiral Phosphine-Ligand-Mediated Cyclization
A metal-catalyzed method using palladium with chiral phosphine ligands (e.g., (R)-BINAP) achieves enantioselective cyclization. Starting from a fluorinated allylic carbonate, the catalyst induces asymmetric C–C bond formation, constructing the bicyclo[3.1.0]hexane framework with >90% enantiomeric excess (ee). Subsequent amination via Curtius rearrangement introduces the methanamine group.
Optimized Conditions
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photoredox Annulation | High diastereoselectivity; mild conditions | Requires specialized light equipment | 60–75% |
| [2π + 2σ] Cycloaddition | Simultaneous ring and fluorine formation | Limited substrate scope | 50–65% |
| Multi-Step Synthesis | Scalability; avoids sensitive intermediates | Lengthy purification steps | 40–55% |
| Catalytic Asymmetric | Enantioselective; high ee | Expensive ligands; air-sensitive catalyst | 55–65% |
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Research indicates that (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride exhibits various biological activities that can be leveraged for therapeutic purposes:
- Modulation of Metabotropic Receptors : This compound has been identified as a positive allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). Such modulation is significant for developing treatments for neurological disorders, including anxiety and schizophrenia .
- Antipsychotic Potential : Studies have shown that compounds with similar structures can influence dopaminergic and serotonergic systems, suggesting that this compound may possess antipsychotic properties .
- Neurotransmitter Interaction : The compound may act selectively on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
| Activity | Effect | Reference |
|---|---|---|
| Antipsychotic Potential | Modulation of 5-HT receptors | |
| Neurotransmitter Interaction | Agonistic effects on CNS | |
| Cancer Cell Inhibition | Potential anti-tumor activity |
Antipsychotic Effects
A notable study explored the actions of N-substituted bicyclic amines at the 5-HT2C receptor. Compounds structurally related to this compound demonstrated significant antipsychotic-like effects in animal models, indicating their potential for therapeutic use in treating psychotic disorders .
Cancer Research
Research into similar bicyclic compounds has revealed broad-spectrum activity against various cancer cell lines. For instance, derivatives have shown the ability to inhibit tumor growth in rodent models, suggesting that this compound may hold promise in cancer therapy .
Neuropharmacology
Investigations into the pharmacological effects of difluoromethylated bicyclic amines highlight their potential as tools for studying central nervous system disorders. Their unique binding characteristics may lead to new treatments for conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Fluorination Patterns
6,6-Difluoro-bicyclo[3.1.0]hex-3-ylamine Hydrochloride (CAS 1955524-13-6)
- Structure : Fluorines at 6,6-positions; amine group at position 3.
- Formula : C₆H₁₀ClF₂N; molecular weight: 169.60 g/mol.
- Key Difference : Fluorine positioning alters electronic and steric properties. The target compound’s 2,2-difluoro substitution may confer distinct conformational preferences and receptor interactions .
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine Hydrochloride (CAS 1638765-23-7)
Substituent Chain Length and Functional Groups
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine Hydrochloride (CAS 2094530-61-5)
- [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine Hydrochloride (CAS N/A) Structure: Aromatic ring with difluoromethoxy and methoxy substituents. Formula: C₉H₁₂ClF₂NO₂; molecular weight: 247.65 g/mol.
Stereochemical Variations
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₇H₁₁ClF₂N | ~182.45 | 2,2-difluoro, bicyclo rigidity |
| 6,6-Difluoro-bicyclo[3.1.0]hex-3-ylamine | C₆H₁₀ClF₂N | 169.60 | Fluorine positional isomer |
| 2-{Bicyclo[3.1.0]hexan-2-yl}ethanamine | C₈H₁₆ClN | 161.67 | Extended alkyl chain |
| (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine | C₈H₁₄ClF₂N | 197.65 | Spiro core, higher lipophilicity |
Pharmacological Implications
- Metabolic Stability: Fluorination at 2,2-positions reduces oxidative metabolism, extending half-life relative to non-fluorinated or aromatic counterparts .
- Chirality : Stereoisomers (e.g., [(1R,5R)-...]) may exhibit divergent pharmacokinetic profiles, necessitating enantioselective synthesis .
Biological Activity
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies and case analyses.
- IUPAC Name: this compound
- Molecular Formula: C8H12ClF2N
- Molecular Weight: 195.64 g/mol
Research indicates that compounds with bicyclic structures, such as (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine, can exhibit significant biological activities through various mechanisms:
- Inhibition of Glycine Transporters: Some derivatives have been shown to inhibit glycine transporter-1 (GlyT1), which is crucial for neurotransmission and could be relevant in treating neurological disorders .
- Antitumor Activity: Studies have demonstrated that related bicyclic compounds can induce apoptosis in cancer cell lines such as HeLa and CT26 by disrupting the cell cycle and promoting cell death .
Antitumor Activity
A series of studies evaluated the antiproliferative effects of bicyclic compounds on several cancer cell lines:
- Cell Lines Tested:
- Human erythroleukemia (K562)
- T lymphocyte (Jurkat)
- Cervical carcinoma (HeLa)
- Mouse colon carcinoma (CT26)
- African green monkey kidney epithelial (Vero)
The results indicated that certain bicyclic compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across these cell lines, suggesting a potent antitumor effect .
Apoptosis Induction
The mechanism by which these compounds exert their effects includes:
- Accumulation of cells in the SubG1 phase, indicative of apoptosis.
- Significant changes in cytoskeletal structure, with actin filaments disappearing in treated cells .
Data Summary Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Apoptosis induction |
| Compound B | CT26 | 13.5 | Cell cycle arrest |
| Compound C | K562 | 24.1 | GlyT1 inhibition |
Case Studies
Case Study 1: In Vivo Evaluation
In vivo experiments conducted on Balb/C mice demonstrated that treatment with specific bicyclic compounds significantly inhibited tumor growth dynamics compared to control groups, further supporting their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships revealed that modifications to the bicyclic framework could enhance biological activity, leading to the development of more potent derivatives suitable for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
